molecular formula C20H8F7NO B5210837 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone

1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone

Cat. No. B5210837
M. Wt: 411.3 g/mol
InChI Key: NHNVWLKZEQUALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone, also known as CTFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTFE is a fluorinated ketone that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been shown to inhibit the production of ROS and protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been shown to inhibit the production of pro-inflammatory cytokines and protect cells from oxidative stress. 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Another advantage is its stability under various conditions, which makes it suitable for use in various applications. One limitation of using 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are many future directions for the study of 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone, including its use as a probe for the detection of ROS in living cells, its potential as an anticancer agent, and its use in the synthesis of new fluorescent materials and OLEDs. Further studies are needed to fully understand the mechanism of action of 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone and its potential applications in various fields.

Synthesis Methods

1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone involves the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2,3,5,6-tetrafluorobenzene and 9H-carbazole-9-boronic acid. This reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as toluene or DMF.

Scientific Research Applications

1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been used as a building block for the synthesis of fluorescent materials and OLEDs. In optoelectronics, 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been used as a sensitizer in dye-sensitized solar cells. In medicinal chemistry, 1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone has been studied for its potential as an anticancer agent and as a probe for the detection of reactive oxygen species.

properties

IUPAC Name

1-(4-carbazol-9-yl-2,3,5,6-tetrafluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8F7NO/c21-14-13(19(29)20(25,26)27)15(22)17(24)18(16(14)23)28-11-7-3-1-5-9(11)10-6-2-4-8-12(10)28/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNVWLKZEQUALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)F)C(=O)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Carbazol-9-yl-2,3,5,6-tetrafluorophenyl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.